RW3

Description

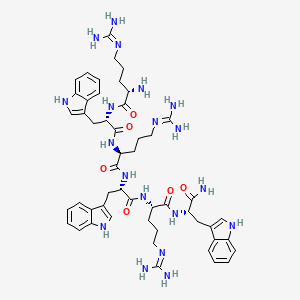

Structure

2D Structure

Properties

Molecular Formula |

C51H69N19O6 |

|---|---|

Molecular Weight |

1044.2 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

DFJJRDKPFYRDNH-XLAHBAAGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of the RW3 Peptide: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the structure of the RW3 peptide, a synthetic hexapeptide with significant antimicrobial properties. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characteristics and mechanistic insights of this promising antimicrobial agent.

Executive Summary

The this compound peptide, with the amino acid sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, is a member of a class of short antimicrobial peptides (AMPs) rich in arginine and tryptophan residues.[1][2] Its structure is fundamental to its function, which involves direct interaction with and disruption of bacterial cell membranes. This guide details the primary and secondary structural features of this compound, summarizes key physicochemical properties, outlines the experimental methodologies used for its structural characterization, and provides a visual representation of its proposed mechanism of action.

Physicochemical Properties of this compound Peptide

The fundamental properties of the this compound peptide are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [1][2][3] |

| One-Letter Code | RWRWRW-NH2 | [2] |

| Molecular Formula | C51H69N19O6 | [1][2][3] |

| Molecular Weight | 1044.22 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Purity (by HPLC) | >95% | [1][2] |

| Solubility | Soluble in dilute acid and physiological buffers | [2] |

Primary Structure

The primary structure of a peptide is defined by the linear sequence of its amino acids. The this compound peptide is a hexapeptide composed of alternating arginine (Arg) and tryptophan (Trp) residues, with a C-terminal amidation.

Secondary Structure

The secondary structure of the this compound peptide has been investigated primarily through circular dichroism (CD) spectroscopy. These studies reveal that the peptide's conformation is highly dependent on its environment.

In an aqueous solution, the this compound peptide does not adopt a well-defined secondary structure and exists in a largely unfolded or random coil conformation.[4][5] However, in the presence of lipid membranes, particularly those containing negatively charged phospholipids that mimic bacterial membranes, the this compound peptide undergoes a conformational change to a more ordered structure.[4][5] This induced structure is crucial for its antimicrobial activity, as it facilitates the peptide's interaction with and disruption of the bacterial membrane. While the precise nature of this ordered structure is not a classical alpha-helix or beta-sheet, it represents a more compact and amphipathic conformation. Nuclear Magnetic Resonance (NMR) studies on (RW)3 in the presence of micelles further support this, indicating a more ordered peptide structure in negatively charged sodium dodecyl sulfate (SDS) micelles compared to neutral dodecylphosphocholine (DPC) micelles.

Tertiary and Quaternary Structure

Given its short length of only six amino acids, the this compound peptide is not expected to form a stable, globular tertiary structure characteristic of larger proteins. Similarly, there is no evidence to suggest that this compound forms stable quaternary structures through self-assembly in solution. Its functional form is as a monomeric unit that interacts with bacterial membranes.

Experimental Protocols

The structural and functional characterization of the this compound peptide has been accomplished through a variety of experimental techniques. The following sections detail the methodologies employed.

Peptide Synthesis and Purification

The this compound peptide is produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6] The synthesis is typically performed on an automated peptide synthesizer. Following cleavage from the resin and deprotection of side chains, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a key technique for assessing the secondary structure of peptides in different environments.

-

Sample Preparation: The lyophilized this compound peptide is dissolved in a suitable buffer, such as 10 mM sodium phosphate buffer (pH 7.4). For studies in the presence of lipids, large unilamellar vesicles (LUVs) are prepared by extrusion. The peptide is then incubated with the LUVs at a specific peptide-to-lipid ratio.

-

Data Acquisition: CD spectra are recorded on a CD spectrometer in the far-UV region (typically 190-260 nm) at a controlled temperature. Data is collected at a specified scan speed and bandwidth, and multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The background spectrum of the buffer (and LUVs, if applicable) is subtracted from the sample spectrum. The resulting ellipticity is converted to mean residue ellipticity to allow for comparison between different peptides.

Tryptophan Fluorescence Spectroscopy

The intrinsic fluorescence of the tryptophan residues in this compound can be used to probe the peptide's interaction with lipid membranes.

-

Methodology: The fluorescence emission spectrum of the this compound peptide is recorded in the absence and presence of lipid vesicles. Upon binding to a lipid membrane, the tryptophan residues are transferred to a more hydrophobic environment, which typically results in a blue shift (a shift to shorter wavelengths) of the maximum emission wavelength and an increase in fluorescence intensity. This provides information on the extent of peptide-membrane interaction.

Mechanism of Action: Membrane Disruption

The antimicrobial activity of the this compound peptide is attributed to its ability to disrupt the integrity of bacterial cell membranes. This mechanism is initiated by the electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following the initial electrostatic interaction, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the packing of the lipid molecules, leading to membrane destabilization, increased permeability, and the formation of pores or channels. This process is often described by models such as the "carpet-like" model, where the peptides accumulate on the membrane surface and disrupt it in a detergent-like manner. The ultimate result is the leakage of intracellular contents and bacterial cell death.[1][2]

Conclusion

The this compound peptide possesses a simple yet effective structure that is finely tuned for its antimicrobial function. Its primary sequence of alternating cationic and hydrophobic residues, coupled with its ability to adopt an ordered conformation upon interacting with bacterial membranes, underpins its potent bactericidal activity. The detailed understanding of its structure and mechanism of action provides a solid foundation for the rational design of novel and more effective peptide-based antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Length effects in antimicrobial peptides of the (RW)n series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RW3 Peptide: Sequence, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RW3 peptide, a synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, has emerged as a promising candidate in the development of novel antimicrobial and anticancer agents. Characterized by its alternating cationic arginine (R) and hydrophobic tryptophan (W) residues, this compound exhibits potent activity against a range of pathogens and cancer cell lines. Its primary mechanism of action involves the disruption of cellular membranes, leading to destabilization, pore formation, and subsequent cell death. This technical guide provides a comprehensive overview of the this compound peptide, including its physicochemical properties, biological activities, and detailed methodologies for its experimental evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The rise of multidrug-resistant pathogens and the need for more effective and selective cancer therapies have driven the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) and anticancer peptides (ACPs) have garnered significant attention due to their unique mechanisms of action, which often circumvent conventional resistance pathways. The this compound peptide belongs to a class of short, synthetic arginine- and tryptophan-rich peptides that mimic the essential pharmacophoric features of many natural AMPs. The strategic combination of positively charged arginine residues, which facilitate interaction with negatively charged microbial and cancer cell membranes, and bulky, non-polar tryptophan residues, which anchor the peptide into the lipid bilayer, is central to its biological activity. This guide serves as a technical resource for researchers and developers, consolidating the current knowledge on the this compound peptide and providing practical guidance for its study.

Physicochemical Properties of this compound Peptide

The structure and composition of the this compound peptide are fundamental to its function. Its alternating arginine and tryptophan residues create an amphipathic profile, a key characteristic for membrane-active peptides.

| Property | Value | Reference |

| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 (RWRWRW-NH2) | [1] |

| Three Letter Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | |

| Molecular Formula | C₅₁H₆₉N₁₉O₆ | |

| Molecular Weight | 1044.2 g/mol | |

| Net Charge (pH 7) | +3 | |

| Modifications | C-terminal amidation | |

| Appearance | Freeze-dried solid | |

| Solubility | Soluble in dilute acid and physiological buffers |

Biological Activities of this compound Peptide

The this compound peptide exhibits a spectrum of biological activities, with its antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial and Antifungal Activity

This compound demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is attributed to its ability to selectively target and disrupt microbial cell membranes.

| Organism | Strain | MIC (µM) | Reference |

| Escherichia coli | ATCC 25922 | 28-57 | [1] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 28 | [1] |

| Pseudomonas aeruginosa | - | Inactive | [1] |

| Candida albicans | - | Inactive | [1] |

Anticancer Activity

The this compound peptide and related arginine- and tryptophan-rich peptides have shown cytotoxic effects against various cancer cell lines. The proposed mechanism mirrors its antimicrobial action, involving electrostatic interactions with the negatively charged cancer cell membrane, followed by membrane disruption. A related peptide, RWQWRWQWR, has demonstrated an IC50 of 47.6 µM against HeLa cells[2].

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~61 (for a related fluorescently labeled peptide) | [3] |

| MCF-7 | Breast Cancer | ~18 (for a related fluorescently labeled peptide) | [3] |

| A549 | Lung Cancer | Data not available | |

| HT-29 | Colon Cancer | Data not available |

Hemolytic Activity and Cytotoxicity

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| HEK-293 | Human Embryonic Kidney | Data not available | |

| HeLa | Human Cervical Cancer | ~61 (for a related fluorescently labeled peptide) | [3] |

Mechanism of Action

The primary mechanism of action for the this compound peptide is the disruption of the cell membrane. This process can be broken down into several key steps, leading to cell death.

Figure 1. General mechanism of this compound peptide action.

In cancer cells, this membrane disruption can lead to apoptosis through various signaling cascades. While the specific pathways for this compound are not fully elucidated, related peptides are known to induce apoptosis.

Figure 2. Proposed apoptotic signaling by this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound peptide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound peptide against a specific microorganism.

Figure 3. Workflow for broth microdilution MIC assay.

Materials:

-

This compound peptide stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a 2-fold serial dilution of the this compound peptide in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Grow the microbial culture to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Add 50 µL of the diluted microbial suspension to each well of the 96-well plate, resulting in a final volume of 100 µL.

-

Include a positive control (microbes in broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolysis Assay

This protocol measures the lytic activity of the this compound peptide against red blood cells (RBCs).

Materials:

-

This compound peptide stock solution

-

Fresh human or animal red blood cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (for positive control)

-

Sterile microcentrifuge tubes or 96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Collect fresh blood in a tube containing an anticoagulant.

-

Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.

-

Wash the RBCs three times with PBS by repeated centrifugation and resuspension.

-

Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.

-

Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes or a 96-well plate.

-

Add the RBC suspension to the peptide solutions and incubate at 37°C for 1 hour.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

-

Centrifuge the samples at 1000 x g for 10 minutes to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the this compound peptide on mammalian cell lines.

Figure 4. Workflow for MTT cytotoxicity assay.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK-293)

-

Complete cell culture medium

-

This compound peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the this compound peptide in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

-

Include untreated cells as a negative control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).

Membrane Permeability Assay (SYTOX Green Assay)

This assay determines the extent to which the this compound peptide permeabilizes the cell membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.

Materials:

-

Bacterial or mammalian cells

-

This compound peptide stock solution

-

SYTOX Green nucleic acid stain

-

Buffer (e.g., PBS or HEPES)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Harvest and wash the cells, then resuspend them in the appropriate buffer to a desired density.

-

Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for background stabilization.

-

Dispense the cell-dye mixture into the wells of a black, clear-bottom 96-well plate.

-

Add different concentrations of the this compound peptide to the wells.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

-

Record the fluorescence over time to observe the kinetics of membrane permeabilization.

-

A positive control for maximum permeabilization can be achieved by adding a detergent like Triton X-100.

Conclusion

The this compound peptide represents a promising lead compound in the quest for new antimicrobial and anticancer therapies. Its simple, yet effective, design based on alternating cationic and hydrophobic residues provides a potent mechanism for disrupting the membranes of pathogenic cells. The experimental protocols detailed in this guide offer a robust framework for the evaluation of this compound and similar peptide-based drug candidates. Further research should focus on optimizing the selectivity of this compound to minimize off-target effects, exploring its efficacy in in vivo models, and elucidating the specific intracellular signaling pathways it modulates. The continued investigation of such synthetic peptides is a critical component of the future of drug development.

References

RW3 Peptide: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RW3 peptide, a synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, has emerged as a promising candidate in the development of novel antimicrobial and antiviral agents. Composed of alternating arginine (R) and tryptophan (W) residues, this short cationic peptide exhibits a broad spectrum of activity coupled with low cytotoxicity. Its mechanism of action, primarily centered on the disruption of microbial cell membranes, makes it an attractive alternative to conventional antibiotics facing the challenge of increasing drug resistance. This technical guide provides a comprehensive overview of the this compound peptide's spectrum of activity, detailing its efficacy, underlying mechanisms, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

The potent bioactivity of the this compound peptide is attributed to the synergistic interplay of its constituent amino acids. The positively charged guanidinium groups of the arginine residues facilitate the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic indole side chains of the tryptophan residues are thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[1] This direct lytic mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Spectrum of Activity: Quantitative Data

The efficacy of the this compound peptide has been quantified against a range of pathogens. The following tables summarize the available data on its antimicrobial and antiviral activities.

Table 1: Antimicrobial Activity of this compound Peptide

| Microorganism | Strain | MIC (µM) | Test Method | Reference |

| Escherichia coli | D31 (Ampicillin and streptomycin-resistant) | 16 | Broth Microdilution | [2] |

| Staphylococcus aureus | ATCC BAA-44 (Multidrug-resistant) | 8 | Broth Microdilution | [2] |

| Staphylococcus aureus | DSM 20231 | 11 | Broth Microdilution | [3] |

| Bacillus subtilis | DSM 402 | 4 | Broth Microdilution | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Antiviral Activity of this compound Peptide

| Virus | Strain | EC50 (µM) | Activity | Test Method | Reference |

| Vaccinia Virus (VV) | WR | 6.5 | 10-30 fold reduction in viral titers | Plaque Reduction Assay | [4][5][6] |

EC50: Half-maximal Effective Concentration

Table 3: Hemolytic and Cytotoxic Activity of this compound Peptide

| Cell Type | Activity | Value (µM) | Test Method | Reference |

| Human Red Blood Cells | Hemolytic Activity (HD50) | >333 | Hemolysis Assay | [3] |

| Human Cancer Cell Lines (HepG2, HT29, MCF7) | Cytotoxicity (IC50) | ~140 | Not specified | [3] |

HD50: Half-maximal Hemolytic Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to determine the spectrum of activity of the this compound peptide.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) of the this compound peptide is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity Assessment (Plaque Reduction Assay)

The antiviral efficacy of the this compound peptide against enveloped viruses like Vaccinia Virus is commonly evaluated using a plaque reduction assay.

Workflow:

Caption: Workflow for Plaque Reduction Assay.

Hemolysis Assay

The hemolytic activity of the this compound peptide against human red blood cells (hRBCs) is a crucial measure of its cytotoxicity.

Workflow:

Caption: Workflow for Hemolysis Assay.

Signaling Pathways and Immunomodulatory Effects

While the primary mechanism of this compound is direct membrane disruption, the interaction of antimicrobial peptides (AMPs) with host cells can also trigger intracellular signaling pathways, leading to immunomodulatory effects. The precise signaling cascades activated by this compound in mammalian cells are an active area of research. However, based on the behavior of other cationic and arginine-rich peptides, several potential pathways can be hypothesized.

AMPs can modulate the host immune response by influencing cytokine production. For instance, some AMPs can suppress the lipopolysaccharide (LPS)-induced inflammatory cascade by binding to LPS and preventing its interaction with Toll-like receptor 4 (TLR4). This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

Conversely, some AMPs can act as chemoattractants for immune cells and stimulate the release of certain cytokines and chemokines, thereby enhancing the innate immune response.[8] The interplay between arginine and tryptophan metabolism itself has immunoregulatory roles, with their catabolic pathways being critical checkpoints in immunity.[9][10]

The following diagram illustrates a potential signaling pathway for the immunomodulatory effects of arginine-tryptophan rich peptides.

Caption: Potential Immunomodulatory Signaling Pathway.

Conclusion and Future Directions

The this compound peptide represents a promising lead compound in the quest for new anti-infective therapies. Its broad-spectrum activity, rapid lytic mechanism, and favorable safety profile make it a strong candidate for further development. Future research should focus on a more comprehensive evaluation of its efficacy against a wider array of multidrug-resistant pathogens and clinically relevant viruses. While its anticancer potential has been suggested for related peptides, specific investigations into the activity of this compound against various cancer cell lines are warranted. Furthermore, a deeper understanding of its immunomodulatory effects and the specific signaling pathways it modulates in host cells will be critical for its translation into a clinical therapeutic. Optimization of its in vivo stability and delivery will also be key hurdles to overcome in its journey from the laboratory to the clinic.

References

- 1. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]

- 2. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of selected antimicrobial peptides against vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral activity of selected antimicrobial peptides against vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial peptides and endotoxin inhibit cytokine and nitric oxide release but amplify respiratory burst response in human and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial peptides´ immune modulation role in intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease [frontiersin.org]

- 10. Immunoregulatory Interplay Between Arginine and Tryptophan Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of the Amphipathic Peptide WRL3 Against Gram-Positive Bacteria: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "RW3" did not yield relevant results. The information presented herein pertains to the peptide "WRL3," which is likely the intended subject based on available research.

This technical guide provides a comprehensive overview of the in vitro efficacy of the novel engineered amphipathic peptide, WRL3, against Gram-positive bacteria. WRL3 has demonstrated potent antimicrobial activity, particularly against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document details its quantitative efficacy, the experimental protocols for its evaluation, and its proposed mechanism of action.

Quantitative Data on Antimicrobial Activity

WRL3 exhibits strong antibacterial effects against a spectrum of bacteria.[3] The in vitro efficacy of WRL3 is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of WRL3 Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Resistant) | MRSA | 4 - 32 | [3] |

Note: The available literature provides a general MIC range for WRL3 against Gram-positive and Gram-negative bacteria, with a specific focus on its high efficacy against MRSA. A detailed breakdown of MIC values against a wider variety of Gram-positive species is not extensively documented in the provided search results.

Experimental Protocols

The determination of the MIC for cationic antimicrobial peptides like WRL3 requires specific methodologies to ensure accuracy and reproducibility. The following is a detailed protocol for a broth microdilution assay, synthesized from established methods for antimicrobial peptide susceptibility testing.[4][5][6][7][8]

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides to minimize non-specific binding and ensure accurate results.[6][7][8]

Materials:

-

WRL3 peptide stock solution

-

Gram-positive bacterial strains (e.g., S. aureus, S. pyogenes, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, low-binding polypropylene microtiter plates

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of WRL3 Dilutions:

-

Prepare a stock solution of WRL3 in a suitable solvent (e.g., sterile deionized water).

-

Perform serial twofold dilutions of the WRL3 stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adhesion to surfaces.

-

The concentration range should be selected to bracket the expected MIC.

-

-

Microtiter Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well polypropylene plate.

-

Add 50 µL of the appropriate WRL3 dilution to the wells in each row, creating a final volume of 100 µL with a twofold serial dilution of the peptide.

-

Leave one column of wells with only CAMHB as a sterility control (no bacteria, no peptide).

-

Leave another column of wells with CAMHB to be inoculated with bacteria as a positive growth control (no peptide).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of WRL3 at which there is no visible growth of the bacteria.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Caption: Workflow for MIC Determination of WRL3.

Mechanism of Action: Membrane Disruption

The bactericidal activity of the amphipathic peptide WRL3 is attributed to its ability to disrupt the bacterial cell membrane.[1][2][3] While the precise molecular interactions are a subject of ongoing research, a general model for cationic amphipathic peptides involves a multi-step process targeting the negatively charged components of the Gram-positive bacterial cell envelope.

The proposed mechanism involves the following stages:

-

Electrostatic Attraction: The positively charged residues of WRL3 are electrostatically attracted to the negatively charged teichoic and lipoteichoic acids in the cell wall of Gram-positive bacteria.

-

Insertion into the Membrane: The amphipathic nature of WRL3 facilitates its insertion into the phospholipid bilayer of the cytoplasmic membrane. The hydrophobic regions of the peptide interact with the lipid core of the membrane.

-

Pore Formation and Membrane Destabilization: Upon insertion, WRL3 peptides are thought to aggregate and form pores or channels in the membrane. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. Several models, including the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to describe this process for various antimicrobial peptides.

Caption: Proposed Mechanism of WRL3 Membrane Disruption.

References

- 1. Membrane-Active Amphipathic Peptide WRL3 with in Vitro Antibiofilm Capability and in Vivo Efficacy in Treating Methicillin-Resistant Staphylococcus aureus Burn Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]

- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Arginine-Tryptophan-Rich Peptides Against Gram-Negative Bacteria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro efficacy of the arginine-tryptophan-rich peptide RW3 and related short antimicrobial peptides (AMPs) against a range of clinically relevant Gram-negative bacteria. The document details the antimicrobial activity of these peptides, both alone and in synergy with conventional antibiotics, presents key quantitative data in a structured format, outlines the experimental methodologies employed in these studies, and visualizes the underlying mechanisms and workflows.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. Antimicrobial peptides (AMPs) rich in arginine (R) and tryptophan (W) have garnered attention for their potential to combat these challenging pathogens. This guide focuses on the in vitro activity of this compound and similar peptides, summarizing the current state of research and providing a technical resource for the scientific community.

Quantitative Antimicrobial Activity

The in vitro efficacy of RWn peptides, a series of short arginine-tryptophan-rich AMPs, has been evaluated against several Gram-negative pathogens. The data presented below summarizes the Minimum Inhibitory Concentrations (MICs) of these peptides alone and in combination with the fluoroquinolone antibiotic ciprofloxacin.

Intrinsic Antibacterial Activity of RWn Peptides

In general, the RWn peptides, including analogs of this compound, exhibit minimal direct antibacterial activity against the tested Gram-negative strains at concentrations up to 32 μg/mL.[1] An exception is the peptide RW6-2P, which has shown notable activity against Klebsiella pneumoniae and Acinetobacter baumannii.[1] The core (RW)3 peptide has also been described as having limited activity against Gram-negative bacteria in comparison to its effect on Gram-positive bacteria.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of RWn Peptides against Gram-Negative Bacteria

| Peptide | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 700603) | Pseudomonas aeruginosa (ATCC 27853) | Acinetobacter baumannii (ATCC 19606) |

| RW4 | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| RW6 | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| RW8 | >32 µg/mL | >32 µg/mL | >32 µg/mL | >32 µg/mL |

| RW6-2P | >32 µg/mL | ≤0.25 µg/mL | 2 µg/mL | ≤0.25 µg/mL |

Data sourced from a 2025 study on synergistic therapy.[1]

Synergistic Activity with Ciprofloxacin

A key finding is the potent synergistic effect of RWn peptides when combined with ciprofloxacin, a conventional antibiotic. This combination significantly reduces the MIC of ciprofloxacin against both susceptible and resistant Gram-negative strains.[1] The Fractional Inhibitory Concentration Index (FICI) is used to quantify synergy, with a value of ≤0.5 indicating a synergistic interaction.

Table 2: Synergistic Activity of Ciprofloxacin and RWn Peptides against Gram-Negative Bacteria

| Organism | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MIC with RW4 (µg/mL) | Fold Reduction | FICI with RW4 |

| E. coli | 2.00 ± 0 | 0.38 ± 0.13 | >5 | ≤0.5 |

| K. pneumoniae | 32.00 ± 0 | 3.00 ± 1.00 | >10 | ≤0.5 |

| P. aeruginosa | ≤0.25 | ≤0.25 | - | ≤0.5 |

| A. baumannii | >32 | 12.00 ± 2.00 | >2.5 | ≤0.5 |

Data highlights the potentiation of ciprofloxacin activity by RW4.[1]

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro efficacy of RWn peptides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a fundamental measure of antibacterial activity.[3][4][5]

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in cation-adjusted Mueller-Hinton broth (MHB).[4][6]

-

Serial Dilution of Antimicrobials: The peptides and/or antibiotics are serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted antimicrobial agent.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial that completely inhibits visible bacterial growth.[4]

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[2]

Protocol: Time-Kill Assay

-

Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL.[7]

-

Exposure: The antimicrobial agent is added to the bacterial suspension at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).

-

Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]

-

Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics.

Proposed Mechanism of Action and Synergy

The synergistic effect of RWn peptides with ciprofloxacin is believed to stem from a multi-pronged mechanism that ultimately enhances the intracellular concentration and efficacy of the antibiotic.[1]

The primary proposed mechanism involves the permeabilization of the bacterial outer membrane by the cationic RWn peptides. These peptides likely interact with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, disrupting its integrity.[8][9] This disruption facilitates the entry of ciprofloxacin into the periplasmic space and subsequently across the inner membrane to reach its intracellular target, DNA gyrase.[1]

Conclusion

The in vitro data strongly suggest that while this compound and related short arginine-tryptophan-rich peptides have limited intrinsic activity against Gram-negative bacteria, they act as potent sensitizing agents that can restore the efficacy of conventional antibiotics like ciprofloxacin against resistant strains.[1] The primary mechanism appears to be the disruption of the outer membrane, leading to increased antibiotic uptake.[1] These findings highlight the potential of these peptides as adjuvants in combination therapies to combat multidrug-resistant Gram-negative infections. Further in vivo studies are warranted to validate these promising in vitro results.

References

- 1. Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]

- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of RW3 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Antimicrobial peptides (AMPs) have garnered considerable interest as a potential new class of therapeutics. Among these, short synthetic peptides composed of repeating arginine (R) and tryptophan (W) residues have demonstrated notable antimicrobial activity. This technical guide provides an in-depth overview of the antifungal properties of the (RW)3-NH2 peptide (RW3), a hexapeptide with the sequence RWRWRW-NH2. This document details its mechanism of action, summarizes available quantitative data on its antifungal efficacy, provides comprehensive experimental protocols for its evaluation, and visualizes key processes using logical diagrams.

Introduction

The this compound peptide is a member of the (RW)n-NH2 series of synthetic cationic antimicrobial peptides. The core concept behind the design of these peptides is the combination of the cationic amino acid arginine, which facilitates interaction with negatively charged fungal cell membranes, and the hydrophobic amino acid tryptophan, which promotes membrane disruption. While longer peptides in this series (e.g., n=4, 5) have often shown greater potency, the shorter this compound peptide still exhibits significant antifungal activity and serves as a valuable model for understanding the fundamental structure-activity relationships of this peptide class.

Mechanism of Action

The primary antifungal mechanism of the this compound peptide is the disruption of fungal cell membrane integrity. This process can be broken down into the following key steps:

-

Electrostatic Attraction: The positively charged guanidinium groups of the arginine residues in this compound are attracted to the negatively charged components of the fungal cell membrane, such as phospholipids and teichoic acids.

-

Hydrophobic Interaction and Insertion: Upon initial binding, the hydrophobic indole side chains of the tryptophan residues interact with the lipid acyl chains of the membrane, facilitating the insertion of the peptide into the lipid bilayer.

-

Membrane Permeabilization: The insertion of multiple this compound peptides disrupts the normal packing of the lipid molecules, leading to the formation of pores or channels. This permeabilization results in the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential.

-

Cell Death: The sustained disruption of the cell membrane and loss of cellular homeostasis ultimately leads to fungal cell death.

It is important to note that while membrane disruption is the primary mechanism, some studies on related peptides suggest that intracellular targets may also play a role, although this has not been extensively studied for the this compound peptide specifically.

Quantitative Data on Antifungal Activity

The antifungal efficacy of the this compound peptide has been quantified against various fungal species, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after a specified incubation period.

| Fungal Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Fusarium solani | Not Specified | 16 | 16.9 | [1] |

| Fusarium oxysporum | Not Specified | 32 | 33.8 | [1] |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | |

| Cryptococcus neoformans | ATCC 208821 | Data Not Available | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of the this compound peptide.

Peptide Synthesis and Purification

The this compound peptide (RWRWRW-NH2) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is carried out on a Rink Amide resin to obtain a C-terminally amidated peptide. Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and yeasts.

Materials:

-

This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

-

Fungal culture (e.g., Fusarium solani, Candida albicans)

-

Growth medium (e.g., Potato Dextrose Broth for filamentous fungi, RPMI-1640 for yeasts)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Incubator

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation:

-

For filamentous fungi, harvest spores from a mature culture on an agar plate by flooding the plate with sterile saline and gently scraping the surface. Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer. Dilute this suspension in the growth medium to the final required inoculum concentration (typically 0.4-5 x 10^4 spores/mL).

-

For yeasts, grow the culture overnight in a suitable broth. Adjust the cell density to a 0.5 McFarland standard, and then dilute in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

-

-

Peptide Dilution:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound peptide stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilutions.

-

Include a positive control (inoculum with no peptide) and a negative control (medium only) on each plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C for Fusarium spp., 35-37°C for Candida spp.) for a specified period (e.g., 24-72 hours, depending on the fungus).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the peptide at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the extent of membrane damage by quantifying the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

This compound peptide

-

Fungal cells (e.g., Candida albicans)

-

SYTOX Green dye (e.g., from a stock solution in DMSO)

-

Buffer (e.g., phosphate-buffered saline - PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow the fungal cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash them with buffer, and resuspend them in the same buffer to a defined cell density.

-

-

Assay Setup:

-

In a 96-well black microtiter plate, add the fungal cell suspension to each well.

-

Add SYTOX Green to each well to a final concentration of approximately 1 µM.

-

Add varying concentrations of the this compound peptide to the wells.

-

Include a positive control for maximal permeabilization (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission) over time.

-

Record the fluorescence at regular intervals for a period of up to 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each peptide concentration. An increase in fluorescence indicates membrane permeabilization.

-

The rate and extent of fluorescence increase are proportional to the degree of membrane damage caused by the peptide.

-

Visualizations

Experimental Workflow for Antifungal Peptide Evaluation

Caption: Workflow for the synthesis and evaluation of antifungal peptides.

Proposed Mechanism of Action of this compound Peptide

Caption: Stepwise mechanism of this compound peptide-induced fungal cell death.

Conclusion

The this compound peptide represents a foundational structure in the development of short, synthetic antifungal peptides. Its mechanism of action, centered on the rapid disruption of the fungal cell membrane, makes it an interesting candidate for further investigation and optimization. While more potent analogs exist, the study of this compound provides valuable insights into the key physicochemical properties required for antifungal activity. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of novel antifungal agents. Further research is warranted to fully elucidate the antifungal spectrum of this compound, particularly against clinically relevant yeasts, and to explore potential modifications that could enhance its potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for RW3 Peptide in Treating Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RW3 peptide is a short, synthetic antimicrobial peptide (AMP) with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2. Comprising alternating cationic arginine (R) and hydrophobic tryptophan (W) residues, this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action primarily involves the disruption and permeabilization of the bacterial cell membrane. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the investigation and application of the this compound peptide in the context of bacterial infections.

Data Presentation

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value |

| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 |

| Molecular Formula | C₅₁H₇₀N₂₀O₆ |

| Molecular Weight | 1147.4 g/mol |

| Net Charge (pH 7.4) | +4 |

| Hydrophobicity | High |

Table 2: In Vitro Antimicrobial Activity of this compound Peptide (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus | Gram-positive | 8 | [1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 28 | [2] |

| Bacillus subtilis | Gram-positive | 7.1 | [2] |

| Escherichia coli | Gram-negative | 16 | [1] |

Note: The antimicrobial activity of this compound is generally higher against Gram-positive bacteria due to differences in cell wall structure. The outer membrane of Gram-negative bacteria can present a barrier to peptide penetration.

Table 3: Cytotoxicity Data for this compound Peptide

| Cell Type | Assay | Value | Reference |

| Human Red Blood Cells | Hemolysis (HC₅₀) | >100 µM | [3] |

| HEK293 (Human Embryonic Kidney Cells) | MTT Assay (IC₅₀) | >100 µM | [4] |

HC₅₀: 50% hemolytic concentration. IC₅₀: 50% inhibitory concentration.

Mechanism of Action

The primary mechanism of action of the this compound peptide is the disruption of the bacterial cell membrane. The cationic arginine residues facilitate the initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[5]. Subsequently, the hydrophobic tryptophan residues insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death[5].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide

This protocol outlines the manual synthesis of this compound peptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Trp(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

D-ddH₂O (double-distilled water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (repeat for each amino acid in the sequence from C-terminus to N-terminus):

-

Dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Trp(Boc)-OH or Fmoc-Arg(Pbf)-OH), 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile and TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

This compound peptide stock solution (e.g., 1 mg/mL in sterile water)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a serial two-fold dilution of the this compound peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Hemolysis Assay

This protocol assesses the lytic activity of the this compound peptide against human red blood cells (hRBCs).

Materials:

-

Fresh human red blood cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS)

-

This compound peptide stock solution

-

96-well V-bottom plates

-

Centrifuge

-

Microplate reader

Procedure:

-

hRBC Preparation:

-

Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1000 x g for 10 minutes to pellet the hRBCs.

-

Wash the hRBCs three times with PBS, centrifuging and resuspending the pellet each time.

-

Prepare a 2% (v/v) suspension of hRBCs in PBS.

-

-

Assay Setup:

-

Add 50 µL of PBS to each well of a 96-well plate.

-

Add 50 µL of the this compound peptide at various concentrations to the wells.

-

Add 50 µL of PBS for the negative control (0% hemolysis) and 50 µL of 1% Triton X-100 for the positive control (100% hemolysis).

-

-

Incubation: Add 50 µL of the 2% hRBC suspension to each well and incubate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.

-

Measurement:

-

Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the this compound peptide on the viability of mammalian cells, such as HEK293.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom tissue culture plates

-

This compound peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Peptide Treatment:

-

Prepare serial dilutions of the this compound peptide in serum-free DMEM.

-

Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

-

Include a vehicle control (serum-free DMEM only).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100

-

In Vivo Mouse Skin Infection Model

This protocol provides a general framework for evaluating the efficacy of the this compound peptide in a murine model of skin infection.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Staphylococcus aureus (e.g., MRSA strain)

-

Anesthetic (e.g., isoflurane)

-

Topical formulation of this compound peptide (e.g., in a hydrogel)

-

Saline solution

-

Surgical scissors and forceps

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

-

Infection:

-

Anesthetize the mice.

-

Shave a small area on the back of each mouse.

-

Create a superficial wound (e.g., a 1 cm full-thickness incision).

-

Inoculate the wound with a specific concentration of S. aureus (e.g., 1 x 10⁷ CFU).

-

-

Treatment:

-

Divide the mice into treatment groups (e.g., this compound peptide formulation, vehicle control, untreated control).

-

After a set time post-infection (e.g., 2 hours), apply the respective treatments topically to the wound.

-

Repeat the treatment as required (e.g., once daily for 3 days).

-

-

Evaluation:

-

At specific time points post-infection (e.g., day 3 and day 7), euthanize a subset of mice from each group.

-

Excise the wounded skin tissue.

-

Homogenize the tissue in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/gram of tissue).

-

Wound healing can also be assessed by measuring the wound area over time.

-

Putative Immunomodulatory Signaling Pathway

While the primary mechanism of this compound is direct bacterial membrane disruption, arginine- and tryptophan-rich peptides may also exert immunomodulatory effects on host cells, such as macrophages. The following diagram illustrates a putative signaling pathway.

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant safety and ethical guidelines.

References

- 1. hek293.com [hek293.com]

- 2. researchgate.net [researchgate.net]

- 3. Origin of low mammalian cell toxicity in a class of highly active antimicrobial amphipathic helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RW3: A Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. RW3 is a promising novel antifungal compound that has demonstrated potent activity against a broad spectrum of fungal species, including clinically relevant yeasts and molds. These application notes provide a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of fungal enzyme Glucan Synthase FKS1, a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and subsequent cell lysis. This targeted mechanism of action is distinct from many existing antifungal agents, suggesting a low potential for cross-resistance.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound in fungal cells.

Caption: Proposed mechanism of action of this compound.

Data Presentation

In Vitro Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of pathogenic fungi using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.25 | 16 |

| Candida auris | B11220 | 0.5 | >64 |

| Aspergillus fumigatus | ATCC 204305 | 0.06 | 1 |

| Cryptococcus neoformans | H99 | 0.25 | 4 |

In Vitro Cytotoxicity of this compound

The cytotoxicity of this compound was assessed against human cell lines to determine its selectivity index.

| Cell Line | Cell Type | This compound CC50 (µg/mL) | Selectivity Index (CC50/MIC) vs. C. albicans |

| HepG2 | Human Liver Carcinoma | >128 | >1024 |

| HEK293 | Human Embryonic Kidney | >128 | >1024 |

In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis caused by Candida albicans.

| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (Log10 CFU/kidney) | Percent Survival |

| Vehicle Control | - | IV | 6.8 ± 0.5 | 0 |

| This compound | 1 | IV | 4.2 ± 0.7 | 80 |

| This compound | 5 | IV | 2.1 ± 0.4 | 100 |

| Fluconazole | 10 | PO | 4.5 ± 0.6 | 60 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS buffer

-

96-well microtiter plates

-

Fungal strains

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Cytotoxicity Assay

This protocol outlines the procedure for assessing the cytotoxicity of this compound against mammalian cell lines.

Materials:

-

This compound compound

-

Human cell lines (e.g., HepG2, HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT or XTT reagent

Procedure:

-

Seed the human cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vivo Efficacy in a Murine Model

This protocol details the evaluation of this compound's efficacy in a mouse model of systemic fungal infection.

Caption: Workflow for in vivo efficacy testing.

Materials:

-

Immunocompetent or immunosuppressed mice

-

This compound compound formulated for in vivo administration

-

Fungal pathogen for infection

-

Sterile saline or appropriate vehicle

-

Standard animal housing and care facilities

Procedure:

-

House mice in appropriate conditions and allow for acclimatization.

-

If necessary, induce immunosuppression using agents like cyclophosphamide.

-

Infect mice intravenously with a lethal or sublethal dose of the fungal pathogen.

-

Initiate treatment with this compound at various doses at a specified time post-infection. Include a vehicle control group.

-

Monitor the mice daily for signs of illness, body weight changes, and mortality for a predetermined period (e.g., 21 days).

-

At a specific time point, a subset of mice from each group may be euthanized to determine the fungal burden in target organs (e.g., kidneys, brain, lungs).

-

Homogenize the organs and plate serial dilutions on appropriate agar plates to enumerate colony-forming units (CFUs).

-

Analyze survival data using Kaplan-Meier survival curves and compare fungal burdens between groups using appropriate statistical tests.

Conclusion

This compound represents a promising new class of antifungal agents with a potent and selective mechanism of action. The data presented in these application notes demonstrate its excellent in vitro activity against a range of fungal pathogens, favorable in vitro safety profile, and significant in vivo efficacy. The provided protocols offer a standardized framework for the continued investigation and development of this compound as a potential therapeutic for invasive fungal infections.

Application Notes and Protocols: Synergistic Antimicrobial Effects of RW3 Peptide in Combination with Conventional Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating innovative therapeutic strategies. One promising approach is the combination of antimicrobial peptides (AMPs) with conventional antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of the RW3 peptide, a short, synthetic arginine- and tryptophan-rich peptide, with various classes of antibiotics. The primary mechanism of synergy involves the permeabilization of the bacterial membrane by the this compound peptide, which facilitates the entry of antibiotics and enhances their efficacy, even against resistant strains.[1][2][3][4]

The (RW)n series of peptides, including this compound (sequence: RWRWRW), have demonstrated potent, broad-spectrum antimicrobial activity.[5][6] Their cationic and amphipathic nature allows them to preferentially interact with and disrupt the negatively charged membranes of bacteria.[6] This membrane disruption is a key factor in their synergistic action with antibiotics that have intracellular targets.[1][3][7][8]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the synergistic activity of (RW)n peptides, including those structurally related to this compound, with various antibiotics against different pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs) of the individual agents and their combinations, along with the Fractional Inhibitory Concentration Index (FICI), which quantifies the level of synergy.

Synergy is defined as an FICI of ≤ 0.5. [9][10][11]

Table 1: Synergistic Activity of (RW)n Peptides with Ciprofloxacin (CIP) against Gram-Negative Bacteria [8]

| Organism | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |

| E. coli (ATCC 25922) | CIP | > 32 | 4.00 ± 0 | ≤0.5 |

| RW4 | - | - | ||

| K. pneumoniae (ATCC 700603) | CIP | 32.00 ± 0 | 3.00 ± 1.00 | ≤0.5 |

| RW4 | - | - | ||